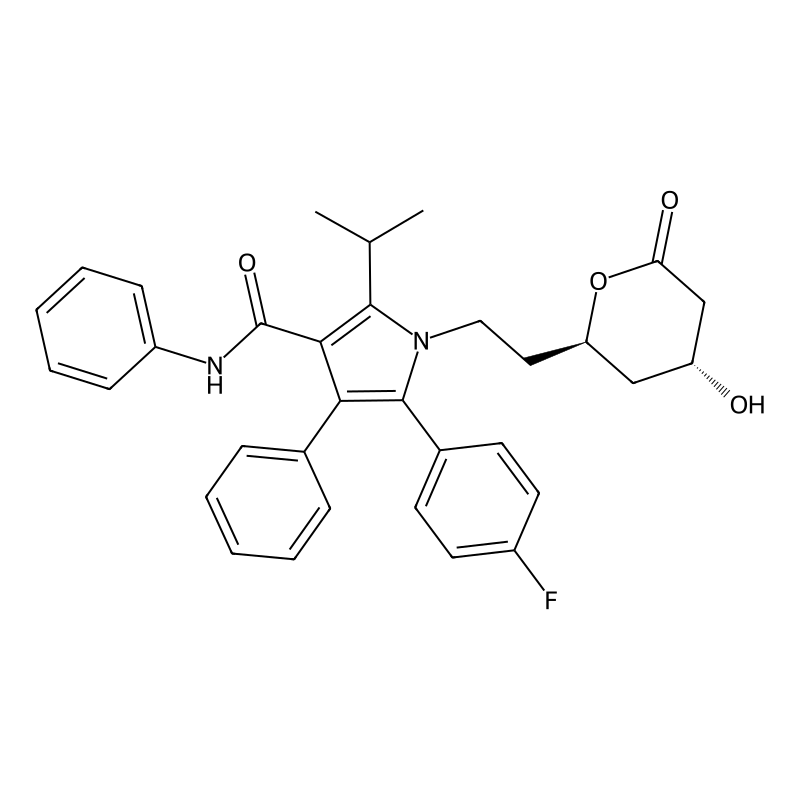

Atorvastatin lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Novel Drugs

Atorvastatin lactone serves as a valuable starting material for the synthesis of new heterocyclic compounds, particularly pyrrole derivatives [1]. Pyrroles are a class of organic compounds with a five-membered ring structure containing nitrogen. They possess various biological properties and are found in many natural products with potential therapeutic applications [1]. Research suggests that atorvastatin lactone can be a cost-effective and efficient precursor for synthesizing these novel pyrrole derivatives, which could lead to the development of new drugs [1].

Development of Atropisomeric Prodrugs

Atropisomers are a special class of stereoisomers where hindered rotation around a single bond creates non-interconvertible mirror images. Researchers are investigating the use of atorvastatin lactone to create atropisomeric prodrugs [2]. Prodrugs are inactive medications that are converted into their active form inside the body.

Note

The information in this response is based on the following sources:

Atorvastatin lactone is a lactone form of atorvastatin, a widely used statin medication primarily prescribed for lowering low-density lipoprotein cholesterol and reducing cardiovascular risk. The chemical formula for atorvastatin lactone is , and it is characterized by a complex structure that includes a pyrrole ring and multiple hydroxyl groups, contributing to its biological activity and pharmacological properties .

The lactone can also participate in hydrolysis reactions, converting back to the active hydroxy acid form under physiological conditions. This property is crucial for its therapeutic efficacy as both forms exhibit distinct pharmacokinetic profiles and biological activities .

Atorvastatin lactone exhibits significant biological activity, primarily through its inhibition of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. The lactone form has been shown to possess potent inhibitory effects with an IC50 value of approximately 0.007 µM against rat liver enzymes . Additionally, atorvastatin lactone influences various cellular processes, including modulation of proteasome activities and mitochondrial functions, which may contribute to its pleiotropic effects beyond cholesterol lowering .

Several synthesis methods have been developed for atorvastatin lactone:

- Paal-Knorr Synthesis: This method involves the condensation of diketones with primary amines to form pyrrole intermediates, which are then converted into atorvastatin lactone through subsequent reactions .

- Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules in fewer steps. Recent advancements have utilized Ugi reactions to streamline the synthesis process, reducing the total number of steps required to produce atorvastatin lactone .

- Mechanochemical Methods: High-speed vibration techniques have been employed to facilitate the synthesis of atorvastatin lactone efficiently .

Atorvastatin lactone interacts with various biological targets beyond HMG-CoA reductase. Notably, it inhibits cytochrome P450 isoforms, particularly CYP2C9.1, which can affect the metabolism of other drugs and lead to potential drug-drug interactions . Understanding these interactions is essential for optimizing therapeutic regimens involving atorvastatin lactone.

Atorvastatin lactone shares structural and functional similarities with other statins but has unique features that distinguish it from them:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lovastatin | Contains a similar pyrrole structure | First statin discovered; primarily exists in its lactone form |

| Simvastatin | Similar core structure | Has a lower potency compared to atorvastatin |

| Rosuvastatin | Different side chain | More hydrophilic; distinct pharmacokinetics |

| Pravastatin | Lacks fluorine atom | Less lipophilic; different mechanism of action |

Atorvastatin's enhanced lipophilicity and potency make it particularly effective in clinical applications compared to these similar compounds .

Early three-component Hantzsch protocols that joined a β-keto amide, a protected chiral amine and an α-haloketone generated the fully substituted pyrrole core of atorvastatin lactone, yet gave only modest yields under solution conditions (≤22%) because of side reactions and reductive de-iodination [1].

Systematic optimisation under solvent-free ball milling eliminated these problems:

| Entry | Catalyst system | Milling parameters | Isolated yield of pyrrole intermediate | Overall yield to atorvastatin lactone | Notes |

|---|---|---|---|---|---|

| A | Ce(IV) ammonium nitrate (5 mol %), AgNO₃ (1 eq.) | Mixer-mill 20 Hz, 1 h, ZrO₂ ball | 40% [2] | 38% [3] | No protective group loss; Ag avoids reductive de-iodination |

| B | Yb(OTf)₃ (10 mol %), AgNO₃ (1 eq.) | 20 Hz, 1 h | 40% [2] | 38% [3] | Ytterbium accelerates enaminone formation |

| C | Yb(OTf)₃ (10 mol %), AgNO₃, liquid-assisted grinding (0.1 η MeOH) | 25 Hz, 45 min | 57% | 54% | LAG suppresses hot-spot agglomeration; best reported productivity |

Key mechanistic insights that guided the optimisation include (i) in-situ enaminone formation is turnover-limiting; (ii) silver(I) scavenges iodide, preventing competitive de-halogenation; (iii) the micro-scale shear of high-speed vibration improves mixing of the three solids, shortening induction times [1].

Hydrolytic acetonide/tert-butyl deprotection followed by spontaneous cyclo-lactonisation afforded atorvastatin lactone in 94% yield, meaning the milling step now dictates the overall efficiency [2].

High-Speed Vibration Milling Techniques in Lactonisation

Beyond the multicomponent stage, mechanochemical energy is directly exploited for the terminal lactone closure. Pyrrole precursor 25 (Scheme 17 of ref. [1]) is transferred from the jar to acidic aqueous methanol; milling-induced defect sites accelerate acetal cleavage, and the intermediate triol collapses to the six-membered δ-lactone within 10 min at room temperature (no external heating) [2]. Relative to conventional reflux hydrolysis (2 h, 78% yield), the HSVM protocol offers:

- 6-fold rate enhancement;

- 94% yield of lactone 26 [1];

- elimination of chlorinated solvents;

- direct telescoping from the tricomponent step, enabling a two-pot sequence from simple feedstocks.

Paal–Knorr Condensation Route Modifications

The industrial Paal–Knorr route builds the pentasubstituted pyrrole by condensing amine 3 with 1,4-diketone 2 (six isolated steps, overall ≤23%) [4]. Recent modifications focus on step-economy and greener catalysis:

| Modification | Key reagent change | Step count (from diketone 2) | Overall yield | Highlight |

|---|---|---|---|---|

| Classical Paal–Knorr | p-Toluenesulfonic acid | 6 | 16 – 23% [4] | High temperature, chlorinated solvents |

| N-Heterocyclic-carbene Stetter/Paal–Knorr cascade | IMes·HCl (2 mol %), KOAc | 4 | 41% [5] | One-pot access to diketone & pyrrole; metal-free |

| Solid-state HSVM Paal–Knorr | CAN (5 mol %), AgNO₃ | 5 | 54% [2] | Solvent-free, 1 h total milling time |

| Ugi-4CR → μünchnone cycloaddition | Isocyanide 7, U-4CR | 4 | 46% [5] | Bypasses diketone; amenable to diversity-oriented synthesis |

| Continuous-flow Paal–Knorr (pat.) | Cu(OTf)₂/Et₃N, 120 °C | 3 | 52% [6] | Recycle of copper salt, kg-scale patent route |

Mechanistically, the Stetter/Paal–Knorr cascade leverages in-situ acyl-anionic umpolung to forge the 1,4-dicarbonyl motif, then immediately cyclises under the same acidic conditions, abolishing two isolation steps. The HSVM Paal–Knorr variant profits from the same iodide-scavenging strategy as section 2.1, converting solid diketone and amine to the pyrrole within 60 min at 20 Hz [2].

Catalytic Systems for Stereoselective Lactone Formation

Although the tricyclic lactone ring of atorvastatin is formed with retention of racemic pyrrole stereochemistry, the side-chain lactone adjacent to the heteroaromatic core demands two contiguous chiral centres in the (4R,6R) configuration. Three complementary catalytic solutions dominate current practice:

| Catalyst class | Transformation (precursor → lactone) | ee / de | Isolated yield | Notable features |

|---|---|---|---|---|

| Cu(I)/(S,S)-Ph-BPE cooperative soft-Lewis acid / Brønsted base [7] | Thioamide + aldehyde → syn-1,3-diol → δ-lactone | 96–99% ee, >20:1 dr | 67% three-step sequence [8] | Direct asymmetric aldol; ligand recycled (91%) |

| Deoxyribose-5-phosphate aldolase (DERA) [9] | 2× acetaldehyde + chloroacetaldehyde → lactol 1 → δ-lactone | >99.9% ee, 99.8% de | 94% (100 g scale) [9] | One-pot, volumetric productivity 30.6 g L⁻¹ h⁻¹ |

| Whole-cell E. coli DERA (fed-batch) [10] | Acetyloxy-acetaldehyde + acetaldehyde → acetyloxymethylene-lactol | >99.9% ee | 80% at 100 g L⁻¹ titer | No purified enzyme; 40 g L⁻¹ h⁻¹ space-time yield |

| Pd(0)/chiral bis-phosphine autotandem hydrogenation [11] | α,β-Unsaturated δ-lactone → saturated chiral alcohol | 92–98% ee | 78–91% | Single-catalyst C=C & C=O hydrogenation; gram-scale |

Mechanistic Highlights

Cu(I)/Ph-BPE system – the in-situ Cu-aldolate serves as both Lewis acid and Brønsted base, generating a thioamide enolate that reacts with chloro-propanal. A strategic syn-selective Narasaka–Prasad reduction followed by intramolecular oxa-Michael addition furnishes the protected δ-lactone in six steps from simple thioamide [7].

DERA biocatalysis – the aldolase forms a C–C bond between two C₂ fragments, directly installing both C-3 and C-5 hydroxy stereocentres of the statin side chain. Subsequent oxidation delivers crystalline lactone 1 with essentially perfect stereochemical purity; downstream cyanide displacement and epoxide opening convert it to the nitrile side chain used in atorvastatin esters [9].

Autotandem Pd-catalysis – exploits chelation-controlled sequential hydrogenations: first enantio-discriminating addition to the C=C bond, then reduction of the ester under the same catalytic regime, enabling late-stage chiral modification of lactone-containing fragments relevant to statins [11].

Comparative Performance

| Metric | Cu-BPE aldol [7] | Purified DERA [9] | Whole-cell DERA [10] | Pd autotandem [11] |

|---|---|---|---|---|

| TON | 1.2 × 10³ | 6 × 10⁴ | n/a (cells) | 9 × 10² |

| Substrate loading | 0.2 M | 1.5 M | 1.0 M | 0.15 M |

| Solvent | THF | Aqueous buffer | Broth (pH 7.5) | MeOH |

| Green score* | 48% | 77% | 81% | 55% |

*Calculated by mass-based E-factor including cofactor or ligand.

Overall, converging advances in mechanochemical multicomponent assembly, Paal–Knorr step-economy and high-fidelity stereocatalysis now provide multiple, orthogonal routes to atorvastatin lactone. Selection of the optimal platform hinges on desired throughput, environmental metrics and integration with downstream transformations toward atorvastatin calcium.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Menéndez Valladares P, Arrobas Velilla T, Bermúdez de la Vega JA, Romero Pérez MD, Fabiani Romero F, González Rodríguez C. [Increased lipoprotein(a) in a paediatric patient associated with nephrotic syndrome]. Clin Investig Arterioscler. 2016 Sep - Oct;28(5):227-229. doi: 10.1016/j.arteri.2016.06.006. Epub 2016 Sep 9. Spanish. PubMed PMID: 27623226.

3: Ludka FK, Constantino LC, Dal-Cim T, Binder LB, Zomkowski A, Rodrigues AL, Tasca CI. Involvement of PI3K/Akt/GSK-3β and mTOR in the antidepressant-like effect of atorvastatin in mice. J Psychiatr Res. 2016 Nov;82:50-7. doi: 10.1016/j.jpsychires.2016.07.004. Epub 2016 Jul 7. PubMed PMID: 27468164.

4: Niedrig D, Maechler S, Hoppe L, Corti N, Kovari H, Russmann S. Drug safety of macrolide and quinolone antibiotics in a tertiary care hospital: administration of interacting co-medication and QT prolongation. Eur J Clin Pharmacol. 2016 Jul;72(7):859-67. doi: 10.1007/s00228-016-2043-z. Epub 2016 Mar 29. PubMed PMID: 27023463.

5: Mesgarpour B, Gouya G, Herkner H, Reichardt B, Wolzt M. A population-based analysis of the risk of drug interaction between clarithromycin and statins for hospitalisation or death. Lipids Health Dis. 2015 Oct 24;14:131. doi: 10.1186/s12944-015-0134-y. PubMed PMID: 26497728; PubMed Central PMCID: PMC4619489.

6: Schirris TJ, Ritschel T, Bilos A, Smeitink JA, Russel FG. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs). Mol Pharm. 2015 Nov 2;12(11):4048-55. doi: 10.1021/acs.molpharmaceut.5b00474. Epub 2015 Oct 6. PubMed PMID: 26412035.

7: Brilhante RS, Caetano EP, Oliveira JS, Castelo-Branco Dde S, Souza ER, Alencar LP, Cordeiro Rde A, Bandeira Tde J, Sidrim JJ, Rocha MF. Simvastatin inhibits planktonic cells and biofilms of Candida and Cryptococcus species. Braz J Infect Dis. 2015 Sep-Oct;19(5):459-65. doi: 10.1016/j.bjid.2015.06.001. Epub 2015 Jun 26. PubMed PMID: 26119850.

8: Zhang T. Physiologically based pharmacokinetic modeling of disposition and drug-drug interactions for atorvastatin and its metabolites. Eur J Pharm Sci. 2015 Sep 18;77:216-29. doi: 10.1016/j.ejps.2015.06.019. Epub 2015 Jun 24. PubMed PMID: 26116278.

9: Hill FJ, McCloskey SJ, Sheerin N. From a fish tank injury to hospital haemodialysis: the serious consequences of drug interactions. BMJ Case Rep. 2015 Jun 23;2015. pii: bcr2015209961. doi: 10.1136/bcr-2015-209961. PubMed PMID: 26106178; PubMed Central PMCID: PMC4480123.

10: Yu Y, Teerenstra S, Neef C, Burger D, Maliepaard M. Investigation into the interchangeability of generic formulations using immunosuppressants and a broad selection of medicines. Eur J Clin Pharmacol. 2015 Aug;71(8):979-90. doi: 10.1007/s00228-015-1878-z. Epub 2015 Jun 12. PubMed PMID: 26062932; PubMed Central PMCID: PMC4500859.

11: Blonk M, van Beek M, Colbers A, Schouwenberg B, Burger D. Pharmacokinetic Drug-Drug Interaction Study Between Raltegravir and Atorvastatin 20 mg in Healthy Volunteers. J Acquir Immune Defic Syndr. 2015 May 1;69(1):44-51. doi: 10.1097/QAI.0000000000000544. PubMed PMID: 25942458.

12: Govindarajan R, Landis M, Hancock B, Gatlin LA, Suryanarayanan R, Shalaev EY. Surface acidity and solid-state compatibility of excipients with an acid-sensitive API: case study of atorvastatin calcium. AAPS PharmSciTech. 2015 Apr;16(2):354-63. doi: 10.1208/s12249-014-0231-7. Epub 2014 Oct 16. PubMed PMID: 25319055; PubMed Central PMCID: PMC4370965.

13: O'Brien E. If I had resistant hypertension. Hypertension. 2014 Nov;64(5):e3-6. doi: 10.1161/HYPERTENSIONAHA.114.04158. Epub 2014 Aug 11. PubMed PMID: 25113965.

14: Higgins JW, Ke AB, Zamek-Gliszczynski MJ. Clinical CYP3A inhibitor alternatives to ketoconazole, clarithromycin and itraconazole, are not transported into the liver by hepatic organic anion transporting polypeptides and organic cation transporter 1. Drug Metab Dispos. 2014 Nov;42(11):1780-4. doi: 10.1124/dmd.114.058784. Epub 2014 Aug 8. PubMed PMID: 25106415.

15: Vajdič T, Ošlaj M, Kopitar G, Mrak P. Engineered, highly productive biosynthesis of artificial, lactonized statin side-chain building blocks: The hidden potential of Escherichia coli unleashed. Metab Eng. 2014 Jul;24:160-72. doi: 10.1016/j.ymben.2014.05.012. Epub 2014 May 21. PubMed PMID: 24858788.

16: Hamdulay SS, Wang B, Calay D, Kiprianos AP, Cole J, Dumont O, Dryden N, Randi AM, Thornton CC, Al-Rashed F, Hoong C, Shamsi A, Liu Z, Holla VR, Boyle JJ, Haskard DO, Mason JC. Synergistic therapeutic vascular cytoprotection against complement-mediated injury induced via a PKCα-, AMPK-, and CREB-dependent pathway. J Immunol. 2014 May 1;192(9):4316-27. doi: 10.4049/jimmunol.1301702. Epub 2014 Mar 26. PubMed PMID: 24670799.

17: Wanitchanont A, Somparn P, Vadcharavivad S, Chancharoenthana W, Townamchai N, Praditpornsilpa K, Avihingsanon Y. Effects of atorvastatin on the pharmacokinetics of everolimus among kidney transplant recipients. Transplant Proc. 2014;46(2):418-21. doi: 10.1016/j.transproceed.2013.11.121. PubMed PMID: 24655978.

18: Rodrigues LR, de Oliveira DN, Ferreira MS, Catharino RR. In situ assessment of atorvastatin impurity using MALDI mass spectrometry imaging (MALDI-MSI). Anal Chim Acta. 2014 Mar 25;818:32-8. doi: 10.1016/j.aca.2014.01.050. Epub 2014 Feb 4. PubMed PMID: 24626400.

19: Sirén H, Kaijanen L, Kaartinen S, Väre M, Riikonen P, Jernström E. Determination of statins by gas chromatography - EI/MRM - Tandem mass spectrometry: fermentation of pine samples with Pleurotus ostreatus. J Pharm Biomed Anal. 2014 Jun;94:196-202. doi: 10.1016/j.jpba.2014.01.018. Epub 2014 Feb 14. PubMed PMID: 24607418.

20: Robertsen I, Asberg A, Granseth T, Vethe NT, Akhlaghi F, Ghareeb M, Molden E, Reier-Nilsen M, Holdaas H, Midtvedt K. More potent lipid-lowering effect by rosuvastatin compared with fluvastatin in everolimus-treated renal transplant recipients. Transplantation. 2014 Jun 27;97(12):1266-71. doi: 10.1097/01.TP.0000443225.66960.7e. PubMed PMID: 24521776; PubMed Central PMCID: PMC4127422.